Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(2-chloropyridin-3-yl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its use in medicinal chemistry.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Prolinol: Used in the synthesis of various bioactive molecules.
Uniqueness
Benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate stands out due to its unique combination of a pyrrolidine ring and a chloropyridine moiety, which imparts distinct reactivity and selectivity. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications .
Properties
Molecular Formula |
C17H17ClN2O2 |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
benzyl 2-(2-chloropyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H17ClN2O2/c18-16-14(8-4-10-19-16)15-9-5-11-20(15)17(21)22-12-13-6-2-1-3-7-13/h1-4,6-8,10,15H,5,9,11-12H2 |
InChI Key |
IVGNEWKNEAKTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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